Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine and fluorine atom attached to an imidazo[1,2-a]pyridine core. The presence of these halogen atoms imparts distinct chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate typically involves the reaction of 3-amino-6-bromopyridine with ethyl 2-fluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the bacterial protein FtsZ, which is crucial for cell division. By binding to the FtsZ protein, the compound disrupts the formation of the bacterial cell division machinery, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:
Ethyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate: Similar structure but with a chlorine atom instead of bromine, exhibiting different reactivity and biological activity.
Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate: Lacks the bromine atom, resulting in different chemical properties and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8BrFN2O2 |
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Molecular Weight |
287.08 g/mol |
IUPAC Name |
ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)8-9(12)14-5-6(11)3-4-7(14)13-8/h3-5H,2H2,1H3 |
InChI Key |
UYFCNZAISADZBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=CC2=N1)Br)F |
Origin of Product |
United States |
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